Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-

Enzyme Inhibition Cytochrome P450 Drug Metabolism

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- (CAS 73791-12-5) is a synthetic 4-hydroxycoumarin derivative featuring a benzopyranone core with a hydroxyl group at the 4-position and a 2,6-dimethylphenyl substituent at the 3-position. This substitution pattern creates a sterically hindered environment around the C3 position, which is a key structural feature distinguishing it from other 3-aryl-4-hydroxycoumarins.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 73791-12-5
Cat. No. B11855158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-
CAS73791-12-5
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C17H14O3/c1-10-6-5-7-11(2)14(10)15-16(18)12-8-3-4-9-13(12)20-17(15)19/h3-9,18H,1-2H3
InChIKeyLCHOUNJVGVFWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- (CAS 73791-12-5): A 4-Hydroxycoumarin Derivative with a Sterically Hindered Aryl Substituent


Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- (CAS 73791-12-5) is a synthetic 4-hydroxycoumarin derivative featuring a benzopyranone core with a hydroxyl group at the 4-position and a 2,6-dimethylphenyl substituent at the 3-position . This substitution pattern creates a sterically hindered environment around the C3 position, which is a key structural feature distinguishing it from other 3-aryl-4-hydroxycoumarins . The compound has a molecular formula of C17H14O3, a molecular weight of 266.29 g/mol, a density of 1.287 g/cm³, and a boiling point of 421.5 °C at 760 mmHg .

Why 3-Aryl-4-Hydroxycoumarins Like Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- Cannot Be Interchanged


Substitution at the C3 position of 4-hydroxycoumarin is a critical determinant of biological activity, particularly for interactions with enzymes like cytochrome P450s and vitamin K epoxide reductase (VKORC1) [1]. The steric bulk and electronic properties of the 2,6-dimethylphenyl group in this compound directly modulate its binding affinity and selectivity profile compared to other 3-aryl analogs . Generic substitution with a different 3-aryl-4-hydroxycoumarin would alter these key interaction parameters, leading to unpredictable changes in potency and selectivity.

Procurement-Relevant Differentiation Evidence for Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy-


CYP2A6 Inhibition Potency Compared to Prototypical Coumarin Derivatives

This compound exhibits a moderate inhibitory potency against human CYP2A6 with an IC50 of 330 nM, as measured in human liver microsomes [1]. This activity is substantially more potent than the known coumarin derivative 7-hydroxycoumarin, but significantly less potent than the mechanism-based inhibitor methoxsalen (IC50 ~10 nM) [2]. This places the compound in an intermediate potency class that may offer a different kinetic profile.

Enzyme Inhibition Cytochrome P450 Drug Metabolism

Selectivity Profile Against Other CYP Isoforms

The compound demonstrates a distinct selectivity window against other major CYP isoforms. The IC50 values are 3,500 nM for CYP2B6, 4,800 nM for CYP1A2, 11,000 nM for CYP2C19, 12,000 nM for CYP2D6, 25,000 nM for CYP2C8, 31,000 nM for CYP2E1, 43,000 nM for CYP2C9, and over 200,000 nM for CYP3A4 [1]. This yields a minimum selectivity ratio of >10-fold over CYP2B6 and >600-fold over CYP3A4.

Selectivity CYP Profiling Drug-Drug Interactions

Structural Differentiation from Typical Anticoagulant 4-Hydroxycoumarins

While many 3-substituted-4-hydroxycoumarins (e.g., warfarin) are potent anticoagulants acting via VKORC1 inhibition, the presence of the bulky 2,6-dimethylphenyl group in this compound introduces steric hindrance that can diminish activity at VKORC1 [1]. In a study of 16 polar C-3-substituted 4-hydroxycoumarins, the most active anticoagulant (compound 2b) achieved a prothrombin time (PT) of 30.0 s in rats [1]. The non-polar, sterically hindered nature of the 2,6-dimethylphenyl group suggests this compound would be a poor anticoagulant, making it suitable for studies where anticoagulant activity is a confounding variable.

Anticoagulant VKORC1 Structure-Activity Relationship

Validated Application Scenarios for Coumarin, 3-(2,6-dimethylphenyl)-4-hydroxy- Based on Pharmacological Evidence


CYP2A6-Selective Inhibition in In Vitro Metabolism Studies

Its potent and selective inhibition of CYP2A6 (IC50 = 330 nM) with >600-fold selectivity over CYP3A4 [1] makes it a valuable tool for reaction phenotyping studies to determine the CYP2A6 contribution to the metabolism of drug candidates, without the confounding mechanism-based inhibition of methoxsalen.

Negative Control in Anticoagulation Research

The sterically hindered 3-aryl substitution pattern is predicted to eliminate potent VKORC1-mediated anticoagulant activity, which is a characteristic of many other 4-hydroxycoumarins [2]. This allows the compound to be used as a structurally matched negative control in anticoagulant discovery programs.

Starting Material for Derivatization to Modulate CYP Potency

The moderate CYP2A6 inhibition potency and clean selectivity profile provide a starting point for medicinal chemistry efforts aimed at optimizing CYP inhibition kinetics. Structural modification of the dimethylphenyl ring could tune potency up or down based on established structure-activity relationships.

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